molecular formula C17H18N4O4S B2756307 N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021025-98-8

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Cat. No. B2756307
CAS RN: 1021025-98-8
M. Wt: 374.42
InChI Key: SGYCEWPQKJMDDG-UHFFFAOYSA-N
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Description

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a chemical compound with the molecular formula C16H15N3O2S . It exhibits a triclinic crystal structure with the following parameters: a = 5.2111 Å , b = 10.843 Å , c = 13.681 Å , α = 79.769° , β = 86.485° , and γ = 86.080° . The unit cell volume is 758.0 ų , and the space group is P1¯ (no. 2) .


Synthesis Analysis

The synthesis of N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide involves several steps. It begins with the reaction of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-amine) with 4-acetamidobenzene-1-sulfonyl chloride in the presence of aqueous Na2CO3 solution to yield N-(2,3-dihydrobenzo[b][1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide . Further reactions with alkyl/aralkyl halides in DMF and lithium hydride as a base lead to the final product .


Molecular Structure Analysis

The overall conformation of the molecule is determined by torsion angles such as C3—C2—C1—C10 . The crystal structure reveals the arrangement of atoms and bonds within the compound, providing insights into its stability and reactivity .

properties

IUPAC Name

N-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-2-15(22)19-14-5-6-17(21-20-14)26-10-16(23)18-11-3-4-12-13(9-11)25-8-7-24-12/h3-6,9H,2,7-8,10H2,1H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYCEWPQKJMDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

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